

High-performance liquid chromatography (HPLC) method for Octafonium chloride analysis

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Compound of Interest

Compound Name: Octafonium chloride

Cat. No.: B099018

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Application Note & Protocol: HPLC Analysis of Octafonium Chloride

This document provides a detailed application note and protocol for the quantitative analysis of **Octafonium chloride** in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The method is based on established principles for the analysis of quaternary ammonium compounds and is intended for use by researchers, scientists, and drug development professionals.

Introduction

Octafonium chloride is a quaternary ammonium compound with antiseptic and disinfectant properties. Accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. This application note describes a robust HPLC method for the determination of **Octafonium chloride**.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

Parameter	Recommended Setting
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile: 0.1 M Sodium Perchlorate in Water (50:50, v/v), pH 3.0 adjusted with phosphoric acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	215 nm
Injection Volume	20 µL

Reagents and Standards

- Acetonitrile (HPLC Grade)
- Sodium Perchlorate (Analytical Grade)
- Phosphoric Acid (Analytical Grade)
- Water (HPLC Grade)
- **Octafonium Chloride** Reference Standard

Standard Solution Preparation

Prepare a stock solution of **Octafonium chloride** reference standard at a concentration of 1 mg/mL in the mobile phase. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

Sample Preparation

Accurately weigh a portion of the sample equivalent to 10 mg of **Octafonium chloride** and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 μm nylon syringe filter before injection.

Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

- **Specificity:** The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo sample and ensuring no interfering peaks are observed at the retention time of **Octafonium chloride**.
- **Linearity:** The linearity of the method should be established by analyzing the calibration standards at a minimum of five concentration levels. The correlation coefficient (r^2) of the calibration curve should be ≥ 0.999 .
- **Accuracy:** The accuracy should be determined by recovery studies. This involves spiking a placebo with known concentrations of **Octafonium chloride** at three levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.
- **Precision:**
 - **Repeatability (Intra-day precision):** Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be $\leq 2\%$.
 - **Intermediate Precision (Inter-day precision):** Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two days should be $\leq 2\%$.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** These can be determined based on the standard deviation of the response and the slope of the calibration curve.
- **Robustness:** The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition ($\pm 2\%$), pH (± 0.2 units), and flow rate (± 0.1 mL/min), and observing the effect on the results.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clear comparison and reporting.

Table 1: Linearity Data

Concentration (µg/mL)	Peak Area
1	
10	
25	
50	
100	
Correlation Coefficient (r ²)	

Table 2: Accuracy (Recovery) Data

Spiked Level (%)	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	%RSD
80				
100				
120				

Table 3: Precision Data

Precision Type	Parameter	Result	Acceptance Criteria
Repeatability	%RSD of 6 injections	≤ 2%	
Intermediate Precision	%RSD (Day 1 vs. Day 2)	≤ 2%	

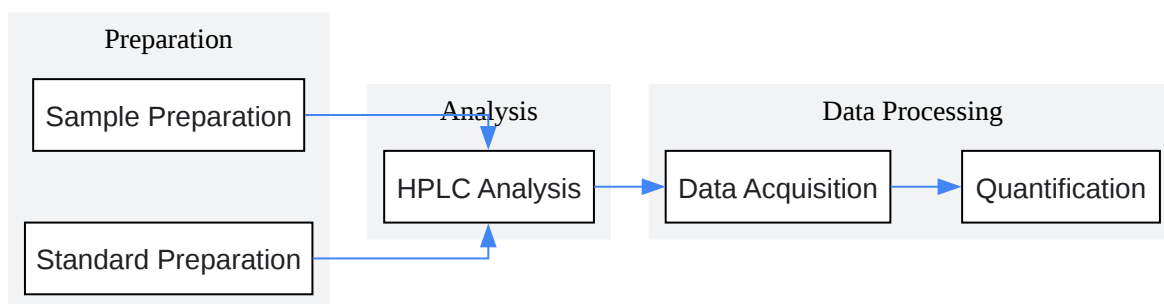
Table 4: LOD and LOQ

Parameter	Result (µg/mL)
Limit of Detection (LOD)	
Limit of Quantification (LOQ)	

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of **Octafonium chloride**.

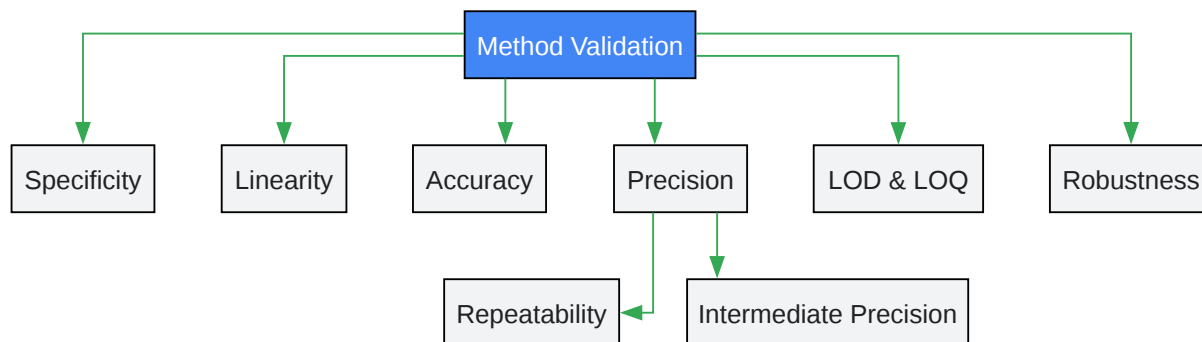


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Caption: Experimental workflow for **Octafonium chloride** analysis.

Method Validation Logical Relationship

The following diagram outlines the logical relationship between the different parameters of method validation.



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